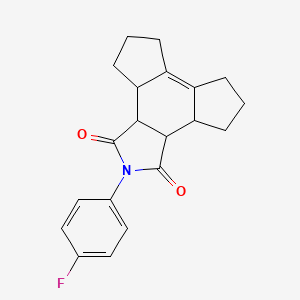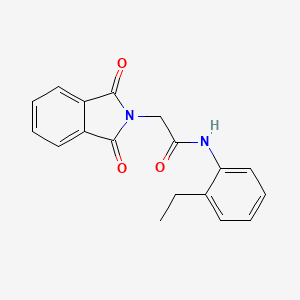![molecular formula C20H28N8 B11703933 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)
4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[4,6-ジ(ピロリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-N,N-ジメチルアニリンは、トリアジン環とピロリジン基を含む独特の構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
4-[(E)-{2-[4,6-ジ(ピロリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-N,N-ジメチルアニリンの合成には、通常、複数の手順が含まれます。このプロセスは、トリアジン環の調製から始まり、その後、ピロリジン基が導入されます。最終段階では、ヒドラジニリデン結合の形成とジメチルアニリン部分の付加が行われます。 温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために不可欠です .
工業的生産方法
この化合物の工業的生産方法は、十分に文書化されていませんが、おそらくラボでの合成手順のスケールアップが含まれます。これには、コストと環境への影響を最小限に抑えながら、高収率と純度を確保するための反応条件の最適化が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the pyrrolidine groups. The final step involves the formation of the hydrazine linkage and the attachment of the dimethylaniline moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is essential for monitoring the synthesis and ensuring the purity of the final product .
化学反応の分析
反応の種類
4-[(E)-{2-[4,6-ジ(ピロリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-N,N-ジメチルアニリンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応は、化合物の電子特性を変化させる可能性があり、異なる機能を持つ新しい誘導体に導く可能性があります。
還元: 還元反応は、ヒドラジニリデン結合を修飾し、化合物の安定性と反応性に影響を与える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって新しいトリアジン誘導体が生成される可能性があり、一方、置換反応によってさまざまな官能化された化合物が生成される可能性があります。
科学研究への応用
4-[(E)-{2-[4,6-ジ(ピロリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-N,N-ジメチルアニリンは、いくつかの科学研究に応用されています。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。
生物学: 化合物のユニークな構造は、生物学的相互作用と潜在的な治療的用途を研究するための候補となります。
医学: さまざまな病気に対する薬剤候補としての可能性を探るために研究が行われています。
科学的研究の応用
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
4-[(E)-{2-[4,6-ジ(ピロリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-N,N-ジメチルアニリンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的はまだ調査中ですが、初期の研究では、細胞シグナル伝達と代謝プロセスに影響を与える可能性があることが示唆されています .
類似化合物の比較
類似化合物
- メチル (2Z)-2-(1-エチル-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-[4-(2-フロイルオキシ)フェニル]-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレート
- 2-フルオロデスクロロケタミン
独自性
類似化合物と比較して、4-[(E)-{2-[4,6-ジ(ピロリジン-1-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]-N,N-ジメチルアニリンは、トリアジン環とピロリジン基のユニークな組み合わせによって際立っています。
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A biocompatible hydrogel with applications in drug delivery and wound healing.
Uniqueness
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is unique due to its complex structure, which includes a triazine ring and multiple functional groups. This structural complexity contributes to its diverse chemical reactivity and wide range of applications in various fields of research .
特性
分子式 |
C20H28N8 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H28N8/c1-26(2)17-9-7-16(8-10-17)15-21-25-18-22-19(27-11-3-4-12-27)24-20(23-18)28-13-5-6-14-28/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,23,24,25)/b21-15+ |
InChIキー |
MGJUWUYVKYWWIC-RCCKNPSSSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703856.png)

![Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11703862.png)

![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11703874.png)
![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)



![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)

![(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11703931.png)
